

# Technical Guide: 1,2-Hexadiene (CAS 592-44-9)

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## Compound of Interest

Compound Name: 1,2-Hexadiene

Cat. No.: B15491585

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a concise technical overview of the experimental data available for **1,2-Hexadiene** (CAS 592-44-9). The information is presented in a structured format to facilitate easy access and comparison of its physical, chemical, and safety properties.

## Chemical Identity

Identifier	Value
Chemical Name	1,2-Hexadiene
CAS Number	592-44-9
Molecular Formula	C <sub>6</sub> H <sub>10</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	82.14 g/mol <a href="#">[1]</a>
Canonical SMILES	C=C=CCCC
InChI Key	XIAJQOBRHVKGSP-UHFFFAOYSA-N <a href="#">[3]</a>

## Experimental Data

The following table summarizes the key physical properties of **1,2-Hexadiene** based on available experimental data.



Property	Value	Units	Reference
Boiling Point	76.3 - 79	°C	[2][6]
348 - 351	K	[3][7]	
Density	0.677 - 0.720	g/mL	[2][6]
Refractive Index	1.402 - 1.430	n <sub>20</sub> /D	[2][6]
Flash Point	-16.4 ± 11.9	°C	[2]
Vapor Pressure	111.5 ± 0.1	mmHg at 25°C	[2]

While specific spectral data with peak assignments for **1,2-Hexadiene** were not found in the search results, the existence of <sup>13</sup>C NMR spectra is noted[1]. General information regarding spectroscopic techniques is provided in the experimental protocols section.

The following GHS hazard statements and precautionary statements have been identified for a compound with a similar structure, which may be relevant for handling **1,2-Hexadiene**.

Hazard Class	Hazard Statement
Flammable liquids	H225: Highly flammable liquid and vapour.[8]
Aspiration hazard	H304: May be fatal if swallowed and enters airways.[8]
Acute aquatic hazard	H401: Toxic to aquatic life.[8]

#### Precautionary Statements:

- Prevention: P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233 Keep container tightly closed. P240 Ground and bond container and receiving equipment. P241 Use explosion-proof electrical/ ventilating/ lighting equipment. P242 Use non-sparking tools. P243 Take action to prevent static discharges. P273 Avoid release to the environment. P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]
- Response: P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]



## Experimental Protocols

Detailed experimental protocols for the characterization of **1,2-Hexadiene** are not available in the provided search results. However, this section outlines general methodologies for determining the key experimental data presented.

The boiling point of a volatile organic compound like **1,2-Hexadiene** can be determined using several methods, including simple distillation and the capillary method.[\[9\]](#)[\[10\]](#)

### Simple Distillation Method:

- Place a small volume (at least 5 mL) of the liquid sample in a distilling flask.[\[9\]](#)
- Heat the flask to bring the liquid to a boil.
- The vapor will rise and come into contact with a thermometer bulb placed in the vapor path.
- The temperature at which the vapor pressure of the liquid equals the external atmospheric pressure is recorded as the boiling point. This temperature should remain constant during the distillation of a pure compound.[\[9\]](#)[\[11\]](#)
- It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[\[9\]](#)

### Capillary Method (for small sample volumes):

- A small amount of the liquid is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is heated, and a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the substance's vapor expand.[\[12\]](#)
- The heat source is removed, and the liquid is allowed to cool.
- The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[\[12\]](#)



NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

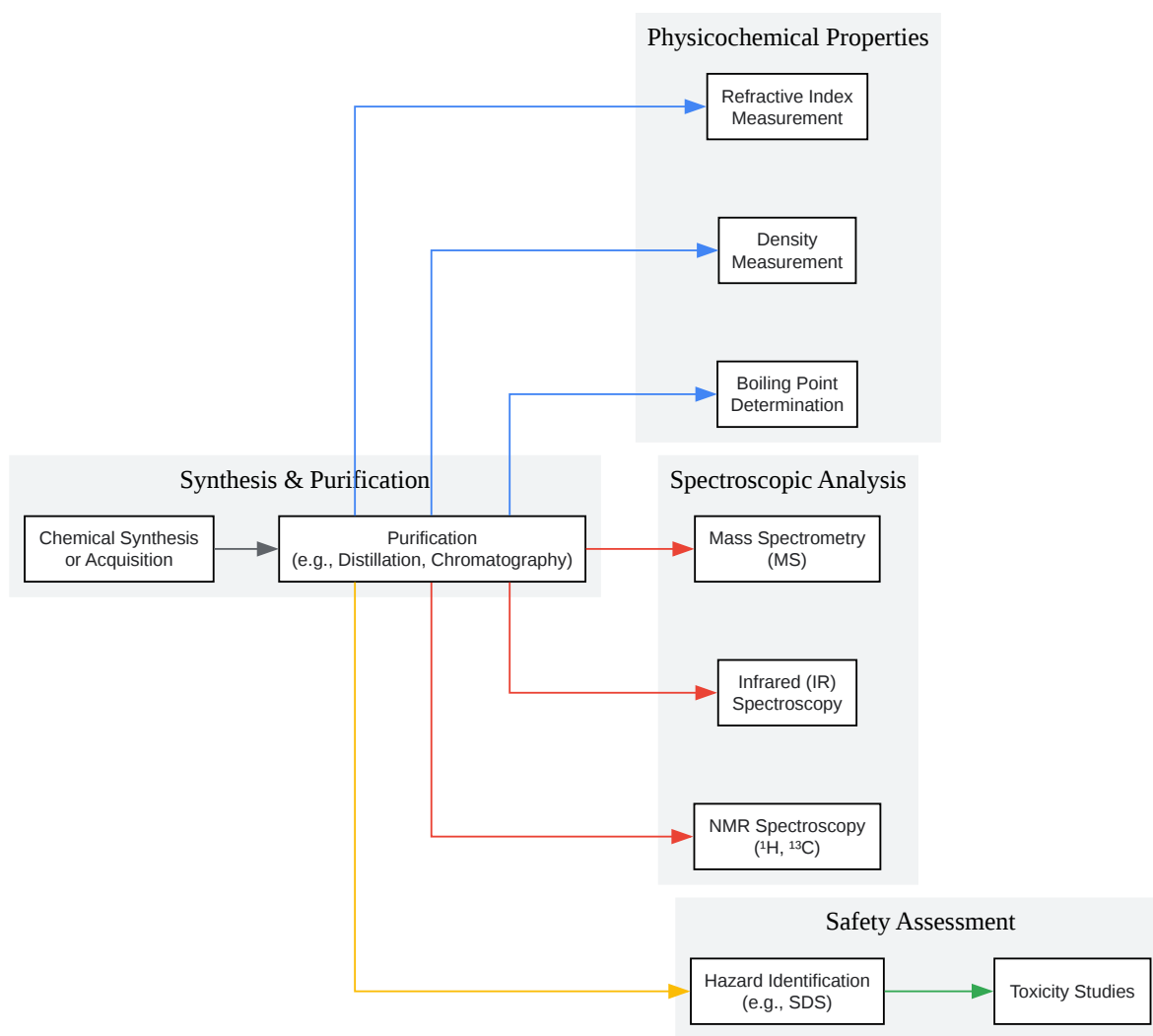
General Protocol for  $^1\text{H}$  NMR:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.[\[13\]](#)[\[14\]](#) The sample should be free of any solid particles.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 6 cm.[\[13\]](#)
- **Reference Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for proton and carbon NMR, with its signal defined as 0.0 ppm.[\[15\]](#)
- **Data Acquisition:** The NMR tube is placed in the spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses to acquire the spectrum.[\[15\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the final NMR spectrum showing chemical shifts, integration, and coupling patterns.

## Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized or acquired chemical compound.





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General workflow for chemical characterization.



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